4-ethoxy-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4-ethoxy-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-14-8-6-12(7-9-14)15(18)17-11-13-5-3-4-10-16-13/h3-10H,2,11H2,1H3,(H,17,18) |
InChI Key |
PHAANKGZMZGKFD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Amide Coupling via Benzoyl Chloride Intermediate
The most common route involves synthesizing 4-ethoxybenzoyl chloride as a precursor.
Key Notes :
-
Step 1 : Thionyl chloride converts the carboxylic acid to an acid chloride, a reactive intermediate for amide formation.
-
Step 2 : The reaction is exothermic; low temperatures minimize side reactions. Triethylamine scavenges HCl, driving the reaction forward.
Reductive Amination Approach
This method bypasses the need for acid chlorides.
Key Notes :
-
Step 1 : The aldehyde and amine form a Schiff base in situ.
-
Step 2 : Sodium cyanoborohydride selectively reduces imines under mild conditions, avoiding over-reduction.
Example :
In a patent describing flecainide synthesis, catalytic hydrogenation of a nitro group in a pyridine derivative yields the desired amine, which is then coupled to the benzamide core.
Alternative Synthetic Routes
Mixed Anhydride Method
This method enhances reactivity and yield for challenging substrates.
Advantages :
-
High yields due to reduced side reactions.
-
Compatible with sensitive functional groups.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost, safety, and efficiency.
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Solvent | CHCl₃/MeOH | Toluene/DMF |
| Temperature | -20°C to RT | 0–40°C |
| Catalyst | Et₃N | NaHCO₃ |
| Purification | Column chromatography | Crystallization |
Example :
A patent describes using methylene chloride and N,N-dimethylacetamide as a solvent mixture, with pivaloyl chloride for anhydride formation. This avoids corrosive reagents and simplifies handling.
Reaction Mechanisms and Optimization
Amide Bond Formation
The reaction between 4-ethoxybenzoyl chloride and 2-pyridinemethanamine proceeds via nucleophilic acyl substitution:
-
Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon.
-
Proton Transfer : A base (e.g., Et₃N) deprotonates the intermediate.
-
Elimination : HCl is expelled, forming the amide.
Optimization Tips :
-
Use anhydrous conditions to prevent hydrolysis of the acid chloride.
-
Monitor exothermicity with cryogenic baths.
Comparative Analysis of Methods
| Method | Key Reagents | Temperature | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Amide Coupling | SOCl₂, Et₃N | 0°C → RT | 60–80% | >90% | |
| Reductive Amination | NaBH₃CN, MeOH | RT | 70–85% | >85% | |
| Mixed Anhydride | Pivaloyl chloride, CH₂Cl₂ | -20°C | ~95% | >99% |
Trends :
-
Mixed Anhydride : Highest yield and purity, ideal for industrial use.
-
Reductive Amination : Mild conditions but requires imine stability.
Challenges and Solutions
Q & A
Q. What mechanistic studies differentiate its activity from structurally similar pyrazinamide derivatives?
- Methodological Answer :
- Gene knockout assays : Compare efficacy in M. tuberculosis strains with mutations in pncA (pyrazinamide target) vs. inhA.
- Metabolomic profiling : Use LC-MS to track downstream lipid biosynthesis disruption (e.g., accumulation of C24–C26 fatty acids).
- Resistance induction : Serial passage experiments to identify mutations in putative targets (e.g., ethA for ethionamide resistance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
